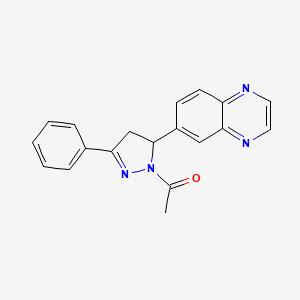

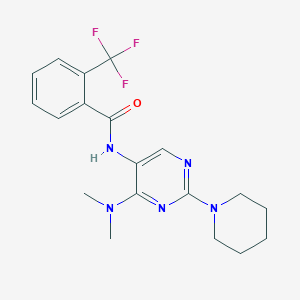

![molecular formula C20H22N6O3 B2358907 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 941929-96-0](/img/structure/B2358907.png)

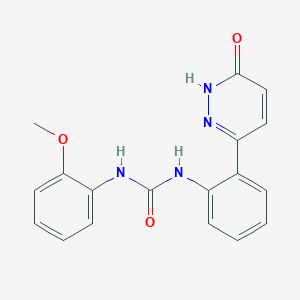

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule. It belongs to the class of aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . This system consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine ring system is a key structural feature . The empirical formula of a similar compound is C19H19N5, and the molecular weight is 317.39 .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For example, the reaction of the 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines has been reported .Applications De Recherche Scientifique

Organic Synthesis

Tert-Butyl Nitrite (TBN) is a key component in organic synthesis due to its unique structural features and broad applicability. Let’s explore some specific applications:

Aerobic Oxidation: TBN serves as an efficient source of oxygen in various oxidation reactions. It facilitates the conversion of alkanes, alkenes, alkynes, and aromatic compounds into their corresponding nitro derivatives. Researchers have studied the mechanisms underlying these transformations .

Annulation Reactions: TBN participates in annulation processes, leading to the formation of fused ring systems. These reactions are valuable for constructing complex molecules with multiple rings. The use of TBN in annulation reactions has been investigated extensively .

Diazotization: TBN acts as a diazotizing agent, enabling the conversion of primary amines into diazonium salts. These salts are versatile intermediates in various synthetic pathways, including the synthesis of azo compounds and other nitrogen-containing heterocycles .

Asymmetric N-Heterocycle Synthesis

Tert-butanesulfinamide (TBSA) has gained prominence in the synthesis of N-heterocycles. Here’s a brief overview:

Sulfinamide-Mediated Asymmetric Synthesis: TBSA plays a crucial role in achieving enantioselective N-heterocycle synthesis. Researchers have explored its use in creating structurally diverse N-heterocyclic compounds via sulfinimines. This methodology has been widely adopted from 2010 to 2020 .

Propriétés

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-20(2,3)26-17-15(10-22-26)19(29)25(12-21-17)23-18(28)13-9-16(27)24(11-13)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNUMECBTMAZLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

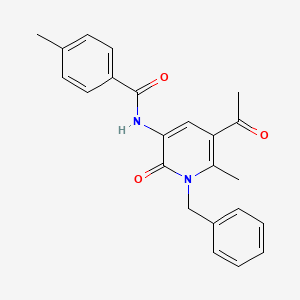

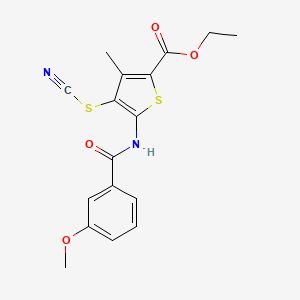

![N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2358827.png)

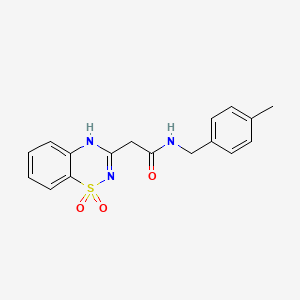

![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)